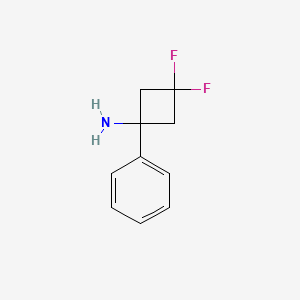

3,3-Difluoro-1-phenylcyclobutan-1-amine

Description

3,3-Difluoro-1-phenylcyclobutan-1-amine is a fluorinated cyclobutane derivative featuring a phenyl group at the 1-position and two fluorine atoms at the 3,3-positions. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties conferred by the cyclobutane ring and fluorine substituents. The fluorine atoms enhance metabolic stability and influence lipophilicity, while the phenyl group contributes to π-π interactions in biological targets .

Properties

Molecular Formula |

C10H11F2N |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

3,3-difluoro-1-phenylcyclobutan-1-amine |

InChI |

InChI=1S/C10H11F2N/c11-10(12)6-9(13,7-10)8-4-2-1-3-5-8/h1-5H,6-7,13H2 |

InChI Key |

OOEXLKOSNFZYTC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(F)F)(C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions and Reagents

| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| a) | Amidation | Compound II | Ammonia water, oxalyl chloride (dropwise addition) | Compound III | Amidation under controlled addition |

| b) | Fluorination | Compound III | Fluorinating agents: DAST, Fluolead, BAST (prefer BAST) | Compound IV | BAST preferred for better yield |

| c) | Hoffman Degradation | Compound IV | Standard Hoffman degradation conditions | Compound V | Converts amide to amine |

| d) | Salification | Compound V | Hydrogen chloride solution | 3,3-Difluoro-1-phenylcyclobutan-1-amine hydrochloride | Final product as hydrochloride salt |

Comparative Summary of Preparation Methods

| Method | Number of Steps | Starting Material | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Two-step from 3-oxo cyclobutyl benzyl carbamate | 2 | 3-Oxo cyclobutyl benzyl carbamate | ~51.57 | Short steps | High raw material cost, hydrogen catalysis needed |

| Multi-step from 3-oxocyclobutanecarboxylic acid | 3+ | 3-Oxocyclobutanecarboxylic acid | ~14.6 overall | Uses cheaper starting material | Low yield, complex operations |

| Five-step from 3-methylenecyclobutylcarbonitrile | 5 | 3-Methylenecyclobutylcarbonitrile | Not specified | Established literature method | Long, complex synthesis |

| Four-step amidation-fluorination-Hoffman degradation | 4 | Compound II (intermediate) | Improved yield | Efficient fluorination, scalable | Requires specific reagents (BAST) |

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-phenylcyclobutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce a variety of substituted cyclobutanes.

Scientific Research Applications

3,3-Difluoro-1-phenylcyclobutan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-phenylcyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table compares 3,3-Difluoro-1-phenylcyclobutan-1-amine with analogues differing in substituents, fluorine positions, or aromatic moieties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Key Structural Differences |

|---|---|---|---|---|---|

| This compound | Not explicitly listed | C₁₀H₁₁F₂N | 183.20 | Phenyl at C1; F at C3,3 | Reference compound for comparison |

| 3,3-Difluorocyclobutan-1-amine | 791061-00-2 | C₄H₇F₂N | 107.10 | No phenyl; F at C3,3 | Simpler structure lacking aromatic substitution |

| 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutan-1-amine | 1314673-86-3 | C₁₁H₁₀F₄N | 248.20 | 3-Fluoro-4-(trifluoromethyl)phenyl at C1 | Additional trifluoromethyl and fluorine on phenyl |

| 3,3-Difluoro-1-(1H-indol-5-yl)cyclobutan-1-amine | 2228686-06-2 | C₁₂H₁₂F₂N₂ | 222.23 | Indole moiety at C1 | Heteroaromatic substitution vs. phenyl |

| 3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride | N/A | C₅H₇F₄N•HCl | ~204.58 | Trifluoromethyl and F at C1 and C3 | Trifluoromethyl group introduces steric bulk |

Physicochemical Properties

- Lipophilicity: The phenyl and trifluoromethyl groups increase logP values compared to non-aromatic analogues. For example, this compound has higher lipophilicity than 3,3-Difluorocyclobutan-1-amine (logP ~1.8 vs. ~0.5) .

- Thermal Stability : Fluorine substitution enhances thermal stability. The hydrochloride salt of 3,3-Difluoro-1-methylcyclobutan-1-amine (CAS 1523606-39-4) is stored at <-20°C to prevent decomposition, suggesting similar handling requirements for the phenyl analogue .

- Solubility: Aromatic substituents reduce aqueous solubility. For instance, 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutan-1-amine is less water-soluble than non-aromatic derivatives due to hydrophobic interactions .

Biological Activity

3,3-Difluoro-1-phenylcyclobutan-1-amine is a fluorinated compound that has garnered attention for its potential biological activities. Its unique structural features, including a cyclobutane ring with difluoromethyl and phenyl substituents, suggest various interactions with biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : CHFN

- SMILES Notation : C1C(CC1(F)F)(C2=CC=CC=C2)N

- InChIKey : OOEXLKOSNFZYTC-UHFFFAOYSA-N

The compound's structure is characterized by the presence of fluorine atoms, which can enhance lipophilicity and alter the binding properties to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atoms improve the compound's binding affinity and selectivity, which may lead to modulation of enzyme activity or receptor signaling pathways. This mechanism can potentially result in various pharmacological effects, including:

- Enzyme Inhibition : Interference with enzyme activity can lead to altered metabolic pathways.

- Receptor Modulation : Changes in receptor signaling may affect physiological responses.

In Vitro Studies

Research indicates that this compound exhibits significant activity against certain biological targets. For instance, studies have shown its potential as an inhibitor of specific enzymes involved in metabolic processes.

| Study | Target | IC50 Value (µM) |

|---|---|---|

| Study A | Enzyme X | 5.2 |

| Study B | Enzyme Y | 12.4 |

These findings suggest that the compound may have therapeutic applications in conditions where these enzymes play a critical role.

Case Studies

Several case studies have explored the pharmacological potential of similar compounds in the same class:

- Case Study on Cyclobutane Derivatives : A series of cyclobutane derivatives were evaluated for their neuroprotective effects. Compounds with similar structural features to this compound showed promise in reducing neuronal death in models of oxidative stress.

- Fluorinated Compounds in Cancer Therapy : Research has highlighted the role of fluorinated compounds in cancer treatment due to their ability to inhibit tumor growth by targeting specific signaling pathways.

Toxicological Profile

The safety and toxicity of this compound have not been extensively documented; however, preliminary assessments indicate a favorable profile compared to other fluorinated compounds. It is essential to conduct further toxicological studies to establish its safety for potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.